![molecular formula C14H12Cl2O4S4 B12621891 1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] CAS No. 917761-29-6](/img/structure/B12621891.png)
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]: は、様々な科学分野で重要な用途を持つ複雑な有機化合物です。この化合物は、ジスルフィド結合で結合された2つのベンゼン環と、それぞれ塩素とメタンスルホニル基で置換されていることを特徴としています。これらの官能基の存在は、化合物に独特の化学的性質を与え、研究や工業用途において価値のあるものとなっています。
2. 製法
合成経路と反応条件
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]の合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な方法の1つは、2-chloro-4-(methanesulfonyl)benzenethiolを酸化剤と反応させてジスルフィド結合を形成する方法です。反応条件には、多くの場合、ジクロロメタンやアセトニトリルなどの溶媒と、酸化プロセスを促進するヨウ素や過酸化水素などの触媒の使用が含まれます。
工業的生産方法
工業的な環境では、この化合物の生産には、高収率と高純度を確保するために、制御された条件下での大規模酸化反応が含まれる場合があります。目的の製品品質を得るために、連続フローリアクターや再結晶やクロマトグラフィーなどの高度な精製技術が一般的に使用されます。
3. 化学反応解析
反応の種類
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]は、次のものを含む様々な化学反応を起こします。
酸化: ジスルフィド結合はさらに酸化されてスルホン誘導体を形成することができます。
還元: ジスルフィド結合は、ジチオスレイトールや水素化ホウ素ナトリウムなどの還元剤を用いてチオール基に還元することができます。
置換: 塩素原子は、適切な条件下で、アミンやアルコキシドなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: アセトニトリルなどの溶媒中における過酸化水素、ヨウ素、または他の酸化剤。
還元: 水性またはアルコール性溶液中における水素化ホウ素ナトリウムまたはジチオスレイトール。
置換: 極性溶媒中におけるアミンやアルコキシドなどの求核剤、多くの場合、水酸化ナトリウムなどの塩基の助けを借りて。
主要な生成物
酸化: スルホン誘導体。
還元: チオール化合物。
置換: 使用される求核剤に応じて、様々な置換ベンゼン誘導体。
4. 科学研究における用途
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]は、次のものを含む科学研究において幅広い用途があります。
化学: より複雑な有機分子やポリマーの合成におけるビルディングブロックとして使用されます。
生物学: タンパク質や酵素におけるジスルフィド結合の形成と還元の研究に使用されます。
医学: 特にジスルフィド結合と相互作用する酵素の阻害剤の設計における、創薬における潜在的な用途について調査されています。
産業: 高い熱安定性や酸化への耐性などの特定の特性を持つ特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-(methanesulfonyl)benzenethiol with an oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iodine or hydrogen peroxide to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like acetonitrile.
Reduction: Sodium borohydride or dithiothreitol in aqueous or alcoholic solutions.
Substitution: Nucleophiles like amines or alkoxides in polar solvents, often with the aid of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
作用機序
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]の作用機序は、特にジスルフィド結合の形成と切断を含む、酸化還元反応を起こす能力に関係しています。この特性は、ジスルフィド結合がタンパク質の構造的完全性と機能において重要な役割を果たす生物学的システムにおいて重要です。この化合物は、タンパク質中のチオール基と相互作用して、ジスルフィド結合の形成または破壊を引き起こす可能性があり、その結果、タンパク質の構造と活性が影響を受けます。
類似化合物との比較
類似化合物
- 1,1'-Disulfanediylbis(4-chloro-3-methylbenzene)
- 1,1'-Disulfanediylbis(2-chlorobenzene)
- 1,1'-Disulfanediylbis(4-chlorobenzene)
独自性
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]は、ベンゼン環に塩素とメタンスルホニル基の両方が存在するために独特です。この官能基の組み合わせは、独特の化学反応性と性質を与え、その類似体と比較して、様々な化学反応においてより汎用性が高くなります。特にメタンスルホニル基は、化合物の溶解性と反応性を高め、研究や工業における特殊な用途に適しています。
特性
CAS番号 |
917761-29-6 |
|---|---|
分子式 |
C14H12Cl2O4S4 |
分子量 |
443.4 g/mol |
IUPAC名 |
2-chloro-1-[(2-chloro-4-methylsulfonylphenyl)disulfanyl]-4-methylsulfonylbenzene |
InChI |
InChI=1S/C14H12Cl2O4S4/c1-23(17,18)9-3-5-13(11(15)7-9)21-22-14-6-4-10(8-12(14)16)24(2,19)20/h3-8H,1-2H3 |
InChIキー |
KJVAVDBHSWQWTL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
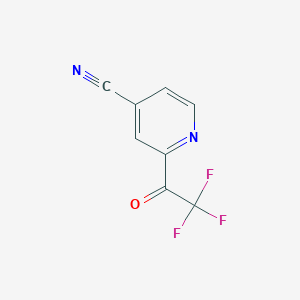
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)
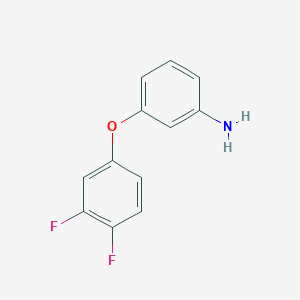

![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)
![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)
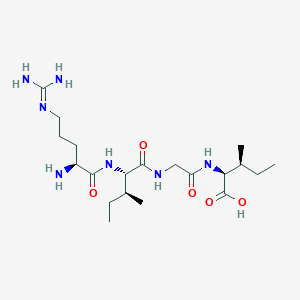
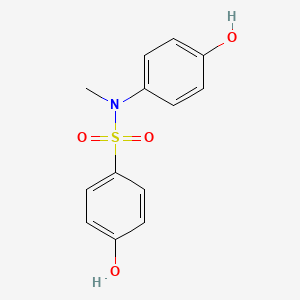
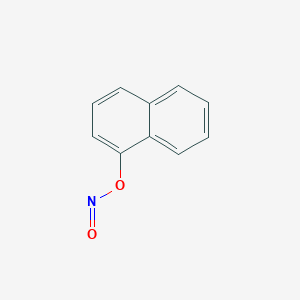
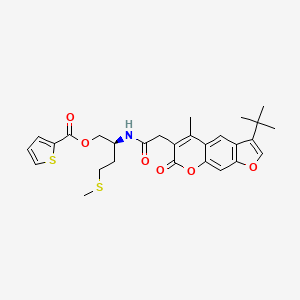
![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)
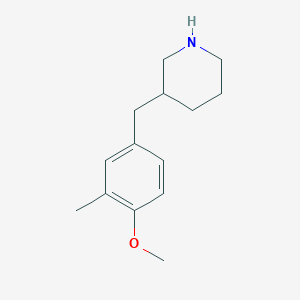
![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
